![molecular formula C17H24N2O B248164 N-(2,3-dihydro-1H-inden-5-yl)-3-(piperidin-1-yl)propanamide](/img/structure/B248164.png)
N-(2,3-dihydro-1H-inden-5-yl)-3-(piperidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-3-(piperidin-1-yl)propanamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is commonly referred to as DPI-3290 and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of DPI-3290 involves the inhibition of FAAH, which is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, DPI-3290 increases the levels of these endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects
DPI-3290 has been shown to produce a range of physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. These effects are believed to be mediated by the activation of cannabinoid receptors, which are widely distributed throughout the body and are involved in the regulation of various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPI-3290 is its potent and selective inhibition of FAAH, which makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of DPI-3290 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of DPI-3290. One potential application is in the development of novel therapeutics for the treatment of pain, inflammation, and anxiety. Another direction is in the study of the role of endocannabinoids in various diseases and physiological processes. Additionally, the development of more potent and selective FAAH inhibitors, including DPI-3290 derivatives, may lead to the discovery of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of DPI-3290 involves the reaction of 2,3-dihydroindene-5-carboxylic acid with 1-(piperidin-1-yl)propan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
DPI-3290 has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been reported to exhibit potent and selective inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which may have therapeutic effects in various diseases such as pain, inflammation, and anxiety.
Eigenschaften
Produktname |
N-(2,3-dihydro-1H-inden-5-yl)-3-(piperidin-1-yl)propanamide |
---|---|
Molekularformel |
C17H24N2O |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C17H24N2O/c20-17(9-12-19-10-2-1-3-11-19)18-16-8-7-14-5-4-6-15(14)13-16/h7-8,13H,1-6,9-12H2,(H,18,20) |
InChI-Schlüssel |
IOEBNDZHYWOTCI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
Kanonische SMILES |
C1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.